N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide
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Overview
Description
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide is a versatile chemical compound with a molecular weight of 198.31 g/mol. . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized piperidine derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide: Similar in structure but with a different position of the carboxamide group.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine ring but have different substituents and functional groups.
Uniqueness
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-7-5-4-6-10(13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
FOSQSQVXVCBPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C(=O)NC |
Origin of Product |
United States |
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